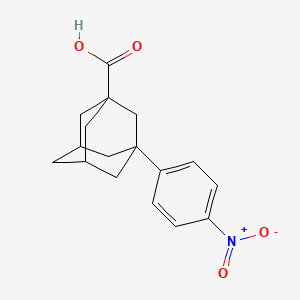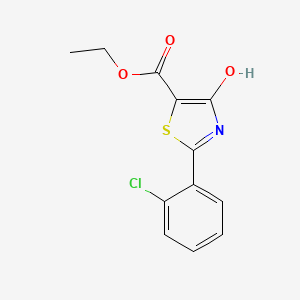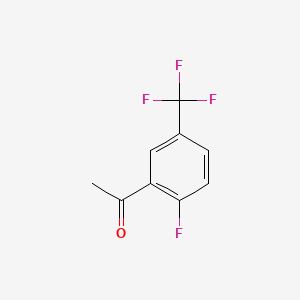
2-(二叔丁基膦基)联苯
描述
JohnPhos is a novel synthetic compound that was developed by Professor John Phos in the late 1990s. It is a highly potent and selective inhibitor of the enzyme phosphodiesterase (PDE). JohnPhos has been shown to have a wide range of potential applications in both scientific research and clinical settings.
科学研究应用
非活化内炔烃的加氢苯氧基化
JohnPhos 用于非活化内炔烃的加氢苯氧基化 。此过程涉及羟基苯基基团加成到炔烃上,形成新的碳氧键。
微波介导的 Suzuki-Miyaura 交叉偶联
JohnPhos 在苄基溴化物的微波介导的 Suzuki-Miyaura 交叉偶联中起着至关重要的作用 。这种反应是一种钯催化的交叉偶联反应,用于合成联芳基化合物。
药物合成
作用机制
Target of Action
2-(Di-tert-butylphosphino)biphenyl, also known as JohnPhos, is an organophosphine ligand . Its primary targets are transition metals, with which it forms coordination complexes .
Mode of Action
JohnPhos interacts with its targets (transition metals) through coordination, forming a complex . This interaction facilitates various catalytic reactions, including carbon-nitrogen bond-forming reactions .
Biochemical Pathways
The biochemical pathways affected by JohnPhos are primarily those involving carbon-nitrogen bond formation . The compound acts as a catalyst in these reactions, accelerating the rate at which they occur .
Result of Action
The molecular and cellular effects of JohnPhos’s action primarily involve the formation of carbon-nitrogen bonds . This can lead to the synthesis of various organic compounds, depending on the specific reaction conditions and reactants present .
未来方向
生化分析
Biochemical Properties
JohnPhos plays a crucial role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, particularly those involved in catalytic processes. For instance, JohnPhos is known to interact with palladium catalysts, enhancing their reactivity and stability. The nature of these interactions involves the coordination of the phosphine ligand to the metal center, which facilitates the formation of carbon-nitrogen bonds in reactions such as the Buchwald-Hartwig cross-coupling .
Cellular Effects
JohnPhos influences various cellular processes, particularly those related to cell signaling and metabolism. In cellular environments, JohnPhos can affect the function of enzymes involved in catalytic reactions, thereby influencing cellular metabolism. Additionally, JohnPhos may impact gene expression by modulating the activity of transcription factors and other regulatory proteins. These effects can lead to changes in cellular function and behavior .
Molecular Mechanism
The molecular mechanism of JohnPhos involves its binding interactions with biomolecules, particularly metal catalysts. JohnPhos acts as a ligand, coordinating to the metal center and stabilizing the catalytic complex. This coordination enhances the reactivity of the metal catalyst, facilitating various chemical transformations. Additionally, JohnPhos can influence enzyme activity by either inhibiting or activating specific catalytic sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JohnPhos can change over time due to its stability and degradation. JohnPhos is generally stable under standard laboratory conditions, but its reactivity may decrease over extended periods. Long-term studies have shown that JohnPhos can maintain its catalytic activity for several hours, but prolonged exposure to harsh conditions may lead to degradation and reduced efficacy. These temporal effects are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of JohnPhos vary with different dosages in animal models. At low doses, JohnPhos can effectively facilitate catalytic reactions without causing significant adverse effects. At high doses, JohnPhos may exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve optimal catalytic activity without causing harm to the organism .
Metabolic Pathways
JohnPhos is involved in various metabolic pathways, particularly those related to catalytic reactions. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, JohnPhos can enhance the activity of palladium catalysts in the Suzuki-Miyaura coupling reaction, leading to increased production of desired metabolites. These interactions are crucial for understanding the role of JohnPhos in metabolic processes .
Transport and Distribution
Within cells and tissues, JohnPhos is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of JohnPhos in specific cellular compartments. The distribution of JohnPhos can influence its activity and function, as it needs to be localized to the appropriate sites to exert its catalytic effects. Understanding the transport and distribution of JohnPhos is essential for optimizing its use in biochemical applications .
Subcellular Localization
JohnPhos exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct JohnPhos to particular compartments or organelles within the cell. For instance, JohnPhos may be localized to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules involved in catalytic reactions. The subcellular localization of JohnPhos is a key factor in determining its efficacy and role in biochemical processes .
属性
IUPAC Name |
ditert-butyl-(2-phenylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27P/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXMDTWQWLGCPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370169 | |
| Record name | 2-(Di-tert-butylphosphino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224311-51-7 | |
| Record name | 2-(Di-tert-butylphosphino)biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224311-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Di-tert-butylphosphino)biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224311517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Di-tert-butylphosphino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(DI-TERT-BUTYLPHOSPHINO)BIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y743P380H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














